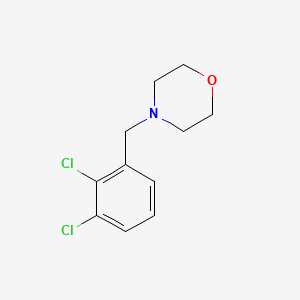

4-(2,3-dichlorobenzyl)morpholine

Description

4-(2,3-Dichlorobenzyl)morpholine (compound 12 in ) is a benzylmorpholine derivative featuring a morpholine ring substituted at the 4-position with a 2,3-dichlorobenzyl group. Its structure combines the electron-rich morpholine moiety with a halogenated aromatic system, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name |

4-[(2,3-dichlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOUJDYMYCEROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and selectivity of benzylmorpholine derivatives are highly dependent on the position and type of substituents on the benzyl ring. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Benzylmorpholine Analogs

Key Observations:

- Halogen Position: The anti-TB activity of 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine (MIC = 6.25 μg/ml, ) suggests that 3,4-dichloro substitution enhances antimycobacterial activity compared to 2,3-dichloro analogs. However, CYP2A13 inhibition () may favor 2,3-dichloro positioning due to steric or electronic interactions.

- Heterocyclic Linkages: VPC-14449 () demonstrates that replacing the benzyl group with a thiazolyl-imidazole system shifts pharmacological targets (e.g., androgen receptor vs. CYP enzymes).

Physicochemical Properties

- Crystallinity: 4-(4-Nitrobenzyl)morpholine () crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the structure—a property that may differ in halogenated analogs due to altered steric demands .

Q & A

What are the established synthetic routes for preparing 4-(2,3-dichlorobenzyl)morpholine, and what critical reaction parameters influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between 2,3-dichlorobenzyl chloride and morpholine under basic conditions. Key parameters include:

- Base selection : Cesium carbonate or potassium carbonate facilitates deprotonation of morpholine, enhancing nucleophilicity .

- Solvent choice : Polar aprotic solvents like acetonitrile or dichloromethane improve reaction efficiency .

- Purification : Silica gel column chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) ensures high purity .

Critical to monitor reaction temperature (65–80°C) to avoid side reactions like over-alkylation .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- HPLC : Retention time analysis (e.g., 0.62–0.68 minutes under SMD-TFA05 conditions) validates purity .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm) .

- Elemental Analysis : Validates stoichiometry of C, H, N, and halogens .

What structural analogs of this compound have been studied, and how do substituent variations impact biological activity?

Answer:

Comparative studies () highlight:

What experimental strategies are recommended to resolve discrepancies in reported enzymatic inhibition data for benzylmorpholine derivatives?

Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity and stoichiometry .

- X-ray Crystallography : Resolves binding modes (e.g., halogen interactions with catalytic residues) .

- Assay standardization : Control pH, temperature, and co-factor concentrations to minimize variability .

- Purity validation : Use LCMS/HPLC to rule out impurities skewing results .

How does the choice of solvent and base affect the nucleophilic substitution reaction in synthesizing this compound?

Answer:

- Solvent : Acetonitrile increases reaction rate due to high polarity, while toluene may slow kinetics but reduce side reactions .

- Base : Cesium carbonate (strong, non-nucleophilic) outperforms NaOH in avoiding hydrolysis of benzyl chloride .

- Additives : Tetrabutylammonium iodide (phase-transfer catalyst) enhances morpholine’s accessibility in biphasic systems .

What in vitro assays are most suitable for evaluating the inhibitory potential of this compound against cytochrome P450 isoforms?

Answer:

- Fluorometric assays : Monitor CYP2A13 activity using 7-ethoxycoumarin deethylation .

- IC₅₀ determination : Dose-response curves with recombinant enzymes (e.g., 0.1–100 µM test range) .

- Competitive inhibition studies : Use ketoconazole as a positive control to validate specificity .

How can researchers utilize computational chemistry to predict the binding mode of this compound with target enzymes?

Answer:

- Molecular docking (AutoDock Vina) : Screens poses in CYP2A13’s active site, prioritizing halogen-bond interactions .

- Molecular Dynamics (MD) simulations : Assess stability of docked complexes over 100 ns trajectories .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency .

What are the key considerations when scaling up the synthesis of this compound for preclinical studies?

Answer:

- Solvent volume reduction : Switch to continuous flow reactors to handle large-scale acetonitrile use .

- Temperature control : Maintain 65–80°C to prevent exothermic runaway .

- Purification scalability : Replace column chromatography with recrystallization (ethyl acetate/hexane) .

How do electronic effects of the dichlorobenzyl group influence the reactivity of morpholine derivatives in further functionalization reactions?

Answer:

- Electron-withdrawing Cl groups : Direct electrophilic substitution to meta/para positions .

- Friedel-Crafts acylation : Enhanced benzyl carbon electrophilicity facilitates acyl group addition .

- Suzuki coupling : Bromine/iodine analogs (e.g., 4-(2-bromo derivative) enable cross-coupling for SAR expansion .

What analytical techniques are critical for assessing the stability of this compound under various storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.